![molecular formula C14H13NO2 B12465640 4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)
4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound features a benzene ring substituted with a hydroxyl group and an imine group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol typically involves the condensation reaction between 4-methylbenzaldehyde and 1,2-dihydroxybenzene in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol involves its interaction with various molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic or biological activities. The imine group can also participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 4-[(E)-[(4-Bromo-3-chlorophenyl)imino]methyl]-1,2-benzenediol
- 3-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]benzene-1,2-diol
Uniqueness
4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and potential applications. The presence of both hydroxyl and imine groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-[(4-methylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13NO2/c1-10-2-5-12(6-3-10)15-9-11-4-7-13(16)14(17)8-11/h2-9,16-17H,1H3 |
InChIキー |
YKQTYSAWAINHDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


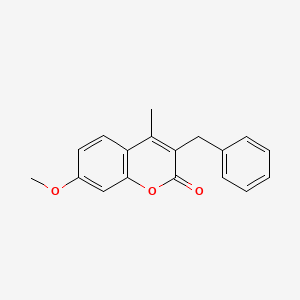
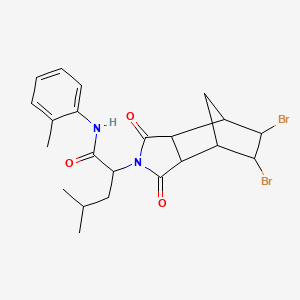
![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
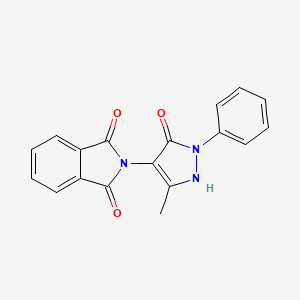
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
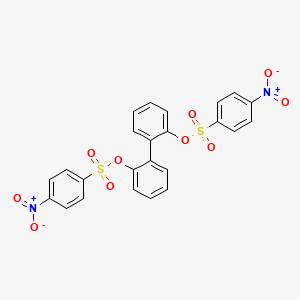
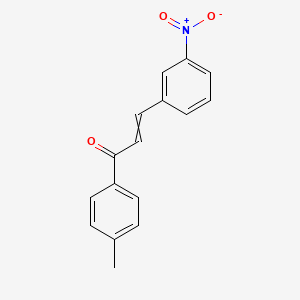

![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)

![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)

